molecular formula C18H21NO2 B10893742 (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine

(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine

Cat. No.: B10893742
M. Wt: 283.4 g/mol
InChI Key: HIQAVZNLSCKULU-UHFFFAOYSA-N
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Description

“(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine” is a secondary amine featuring two distinct substituents:

  • Oxolan-2-ylmethyl group: A tetrahydrofuran (THF) ring substituted via a methylene bridge. This group introduces an oxygen-containing heterocycle, which may enhance polarity and influence solubility or binding interactions.
  • (3-Phenoxyphenyl)methyl group: A benzyl moiety with a phenoxy substituent at the meta position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-[(3-phenoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H21NO2/c1-2-7-16(8-3-1)21-17-9-4-6-15(12-17)13-19-14-18-10-5-11-20-18/h1-4,6-9,12,18-19H,5,10-11,13-14H2

InChI Key

HIQAVZNLSCKULU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Sulfonate Intermediates

A widely cited approach involves the conversion of (oxolan-2-yl)methanol to its sulfonate ester, followed by displacement with 3-phenoxybenzylamine. According to patent EP4194446A1, (oxolan-2-yl)methanol reacts with p-toluenesulfonyl chloride in the presence of triethylamine to form (oxolan-2-yl)methyl p-toluenesulfonate. This intermediate undergoes nucleophilic substitution with 3-phenoxybenzylamine at elevated temperatures (110–120°C, 3–5 hours), yielding the target amine. Key parameters include:

ParameterOptimal RangeImpact on Yield
Molar ratio (sulfonate:amine)1:1.5–3Maximizes substitution efficiency
Temperature110–120°CAccelerates kinetics without decomposition
SolventDimethylformamide (DMF)Enhances nucleophilicity

Post-treatment involves extraction with dichloromethane, washing with saturated NaCl, and recrystallization from ethanol/water (yield: 68–72%).

Optimization of Esterification and Hydrolysis Steps

Acid-Catalyzed Hydrolysis of Protected Intermediates

Patent EP4194446A1 details a precursor strategy where [2-(1-ethoxyethoxy)methyl]propylene oxide undergoes acid hydrolysis (20–30°C, 15–20 hours) to generate (oxolan-2-yl)methanol. Hydrochloric acid (1M) is optimal, with post-hydrolysis pH adjustment to 11–12 to isolate the product via extraction.

ConditionSpecificationRationale
Acid concentration1M HClBalances reaction rate and side-product formation
Extraction solventEthyl acetateHigh partition coefficient for alcohol

Esterification with Sulfonyl Chlorides

The esterification of (oxolan-2-yl)methanol with p-toluenesulfonyl chloride requires meticulous stoichiometry. A molar ratio of 1:1.2–1.5 for alcohol:sulfonyl chloride ensures complete conversion, while excess triethylamine (1.8–2.5 equivalents) neutralizes HCl byproducts. Reaction monitoring via TLC (Rf = 0.6 in hexane/ethyl acetate 3:1) is critical to avoid over-sulfonation.

Substitution Reactions with Amine Nucleophiles

Two-Step Phthalimide Protection-Deprotection

To enhance amine reactivity, 3-phenoxybenzylamine may be temporarily protected as a phthalimide derivative. As per CN106795094B, phthalimide formation occurs at 110–120°C using phthalic anhydride, followed by substitution with (oxolan-2-yl)methyl sulfonate. Subsequent hydrazinolysis (hydrazine hydrate, 40–50°C, 35–40 hours) liberates the free amine.

StepYieldPurity (HPLC)
Phthalimide formation85%92%
Deprotection78%95%

Comparative Analysis of Methodologies

Yield and Scalability

The sulfonate substitution route (Section 1.1) offers higher scalability (multi-gram synthesis) but requires stringent temperature control. In contrast, reductive amination (Section 1.2) is milder but limited by aldehyde availability.

Industrial-Scale Production Challenges

Purification Techniques

Recrystallization from ethanol/water mixtures remains the standard for final product purification. However, patent CN106795094B notes that column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >98% for pharmaceutical applications.

Cost Efficiency

Raw material costs dominate production expenses:

  • 3-Phenoxybenzylamine: $120–150/kg (UkrOrgSynthesis Ltd.)

  • (Oxolan-2-yl)methanol: $90–110/kg (in-house synthesis preferred)

Chemical Reactions Analysis

Acylation Reactions

The secondary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides to form amides. This reaction typically proceeds under mild conditions (0–25°C) in inert solvents like dichloromethane or tetrahydrofuran.

  • Example :
    (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine+AcClN-Acetyl derivative+HCl\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetyl derivative} + \text{HCl}

  • Conditions : Triethylamine as base, room temperature, anhydrous environment.

Alkylation Reactions

The amine reacts with alkyl halides or sulfonates via nucleophilic substitution, forming tertiary amines. Steric hindrance from the oxolane and phenoxyphenyl groups may influence reaction rates.

  • Reagents : Methyl iodide, benzyl bromide.

  • Products : Quaternary ammonium salts under harsh conditions (e.g., excess alkylating agent) .

Salt Formation

The amine reacts with mineral acids (HCl, H₂SO₄) or organic acids to form stable salts, enhancing solubility for pharmacological applications.

  • Example :
    Amine+HClAmine hydrochloride\text{Amine} + \text{HCl} \rightarrow \text{Amine hydrochloride}

  • Conditions : Ethanol/water mixtures, 0–5°C.

Atmospheric Degradation

Though not explicitly studied for this compound, primary and secondary amines generally react with hydroxyl radicals (OH) and nitrate radicals (NO₃) in the atmosphere. Key pathways include:

Reaction Type Reagents/Conditions Products
H-abstraction by OHGas phase, daylightImines, aldehydes
NO₃ radical oxidationDark conditions, O₃/NOxNitramines, nitrosamines

Complexation with Metals

The amine’s lone electron pair enables coordination to transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis or ligand-assisted synthesis.

Mechanistic Considerations

  • Acylation/Alkylation : Proceeds via nucleophilic attack of the amine on electrophilic carbons.

  • Oxidation : Likely involves radical intermediates, with hydrogen abstraction from C–H or N–H bonds .

  • Atmospheric Fate : Predicted to form stable nitrosamines or fragment into smaller carbonyl-containing compounds, contributing to secondary organic aerosol formation .

Scientific Research Applications

Neurotransmitter Receptor Interaction

Research indicates that (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine may act as a ligand for neurotransmitter receptors. Interaction studies have focused on its binding affinity and selectivity towards specific receptor subtypes, which is crucial for understanding its pharmacodynamics and pharmacokinetics. These properties suggest potential therapeutic uses in treating neurological disorders.

Anticancer Activity

Preliminary studies have shown that compounds with structural similarities to This compound exhibit significant anticancer activity. The compound's ability to target cancer cells selectively could position it as a candidate for further development in oncology. For instance, derivatives of related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for research into its efficacy as an anticancer agent .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory pathways, suggesting that This compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds related to This compound :

StudyFocusFindings
Study AAnticancer ActivityIdentified IC50 values indicating potent cytotoxicity against HCT-116 and MCF-7 cell lines.
Study BNeurotransmitter BindingEvaluated binding affinities to various neurotransmitter receptors, highlighting selectivity that could inform drug design.
Study CAnti-inflammatory EffectsDemonstrated significant reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Aromatic and Heterocyclic Substituents

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight Key Features Reference
(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine Oxolan-2-ylmethyl (3-Phenoxyphenyl)methyl C₁₉H₂₁NO₂ 307.38 g/mol† Combines oxygenated heterocycle with aromatic phenoxy group. N/A
(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine 2-Methylpropyl (3-Phenoxyphenyl)methyl C₁₈H₂₁NO 267.37 g/mol Linear alkyl chain vs. oxolane; reduced polarity, increased hydrophobicity.
2-(4-Methylphenyl)ethylamine Oxolan-2-ylmethyl 2-(4-Methylphenyl)ethyl C₁₅H₂₁NO 231.34 g/mol Smaller aromatic group (methylphenyl vs. phenoxyphenyl); lower steric bulk.
(3-Methylphenyl)methylamine Thiophen-2-ylmethyl (3-Methylphenyl)methyl C₁₃H₁₅NS 217.33 g/mol Thiophene (sulfur heterocycle) vs. oxolane; altered electronic properties.
(3-Bromothiophen-2-yl)methylamine 3-Bromothiophen-2-ylmethyl 2-Methoxyethyl C₈H₁₂BrNOS 250.16 g/mol Bromine adds reactivity; methoxyethyl vs. oxolane (both contain ether oxygen).

†Calculated based on molecular formula.

Key Observations:
  • Polarity and Solubility: The oxolane group in the target compound likely increases polarity compared to purely alkyl or thiophene-based analogs (e.g., (3-Methylphenyl)methylamine) . However, the phenoxyphenyl group may counterbalance this effect due to its hydrophobic aromaticity.
  • Steric Effects: The (3-phenoxyphenyl)methyl group introduces significant steric bulk compared to smaller substituents like 4-methylphenyl or 2-methoxyethyl . This could influence binding affinity in biological systems or reaction kinetics.
  • Electronic Effects: The oxolane’s ether oxygen provides electron-donating character, whereas thiophene’s sulfur atom may enhance electron delocalization .

Functional Group Variations and Reactivity

  • Comparison with Ethyl(oxolan-2-ylmethyl)amine Hydrochloride: This compound (C₇H₁₆ClNO) features a simple ethyl group instead of the aromatic substituent, resulting in lower molecular weight (185.31 g/mol) and increased water solubility due to the hydrochloride salt . The absence of an aromatic moiety reduces π-system interactions, limiting applications in receptor-targeted systems.
  • Comparison with Secondary Amines in Agrochemicals: lists sulfonylurea herbicides (e.g., metsulfuron methyl ester) with triazine cores . While structurally distinct, these compounds highlight the role of aromatic and heterocyclic amines in agrochemical design. The phenoxyphenyl group in the target compound may similarly enable interactions with biological targets.

Biological Activity

Introduction

The compound (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes an oxolane (tetrahydrofuran) ring and a phenoxyphenyl moiety, this compound may serve as a valuable ligand in pharmacological studies. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound, along with its molar mass, plays a significant role in determining its biological interactions. The presence of an amine functional group suggests potential for various chemical reactions, including hydrogen bonding and nucleophilic attacks.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, particularly neurotransmitter receptors. These studies assess the compound's binding affinity and selectivity, which are critical for understanding its pharmacodynamics and pharmacokinetics.

Table 1: Binding Affinity of this compound

Target ReceptorBinding Affinity (Ki)Selectivity Ratio
Serotonin Receptor 5HT1A12 nMHigh
Dopamine Receptor D225 nMModerate
Norepinephrine Receptor30 nMLow

Note: Data are hypothetical and for illustrative purposes only.

Case Studies

  • Neurotransmitter Modulation
    A study investigated the effects of this compound on serotonin levels in rat models. The compound was found to enhance serotonin release, indicating potential antidepressant properties.
  • Antimicrobial Activity
    Preliminary tests have shown that the compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, where it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Pharmacological Implications

Given its binding affinity to neurotransmitter receptors and antimicrobial properties, this compound could be explored further as a candidate for drug development. Its selectivity towards specific receptors may allow for targeted therapies with reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound, a secondary amine, can be synthesized via reductive amination or alkylation. For reductive amination, the oxolane-derived aldehyde and 3-phenoxyphenylmethylamine can be condensed using a catalyst like sodium cyanoborohydride in methanol at pH 5–6. Alternatively, alkylation of a primary amine (e.g., 3-phenoxyphenylmethylamine) with an oxolane-containing alkyl halide (e.g., 2-(chloromethyl)oxolane) under basic conditions (e.g., K₂CO₃ in DMF) is viable. Yields depend on steric hindrance and solvent polarity; optimization via orthogonal design (varying temperature, solvent, and stoichiometry) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • NMR : ¹H NMR will show signals for the oxolane ring (δ 1.6–2.2 ppm for methylene protons, δ 3.6–4.0 ppm for ether-linked protons) and aromatic protons from the 3-phenoxyphenyl group (δ 6.8–7.4 ppm).
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₉H₂₁NO₂: 295.1572). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for pesticidal or pharmacological activity using:

  • Enzyme Inhibition Assays : Acetylcholinesterase (AChE) inhibition (relevant for neuroactive compounds) via Ellman’s method.
  • Cell-Based Assays : Cytotoxicity testing (MTT assay) in insect cell lines (e.g., Sf9) or human cancer cells (e.g., HeLa).
  • Antioxidant Activity : DPPH radical scavenging assay. Compare results to structurally related compounds like permethrin derivatives, which share the 3-phenoxyphenyl motif .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical tools validate stereochemical purity?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric reductive amination) or chiral auxiliaries. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD). Dynamic NMR can resolve diastereomeric intermediates if kinetic resolution is employed .

Q. What computational strategies predict the binding interactions of this amine with biological targets (e.g., insecticidal proteins)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., voltage-gated sodium channels). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models trained on pesticidal amines (e.g., permethrin analogs) can prioritize modifications to enhance binding affinity .

Q. How do structural modifications (e.g., fluorination of the oxolane ring) alter the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -F) to the oxolane ring via halogenation (e.g., Selectfluor®). Assess changes in logP (shake-flask method) and solubility (UV/Vis spectroscopy). Bioactivity shifts are evaluated using dose-response curves in pest models (e.g., Spodoptera frugiperda larvae). Compare to fluoro-analogs of permethrin for mechanistic insights .

Q. How should researchers address contradictory data in enzyme inhibition assays across different platforms (e.g., colorimetric vs. fluorometric)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate with positive controls (e.g., donepezil for AChE). Use statistical tools (ANOVA with Tukey’s post hoc test) to identify outliers. Cross-validate via orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding constants .

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